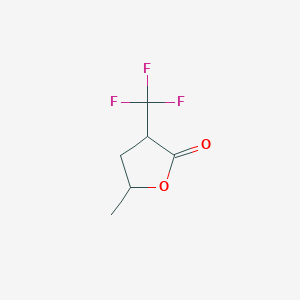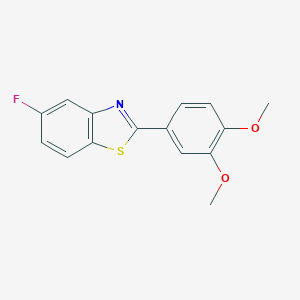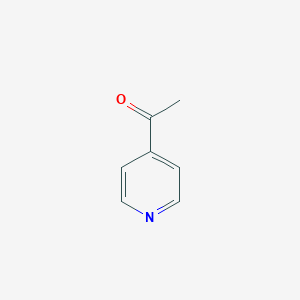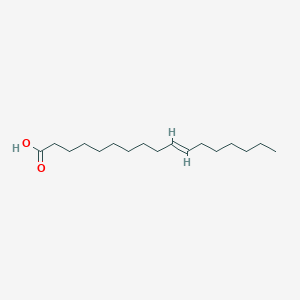
trans-10-Heptadecenoic acid
Übersicht
Beschreibung
Trans-10-heptadecenoic acid is a monounsaturated fatty acid that is not directly mentioned in the provided papers. However, related compounds and their roles in various biological systems are discussed. For instance, trans fatty acid isomers are mentioned as dietary components and are associated with cellular stress . While the specific trans-10-heptadecenoic acid is not detailed, the papers provide insights into the behavior and significance of similar fatty acids in biological contexts.
Synthesis Analysis
The synthesis of fatty acids similar to trans-10-heptadecenoic acid is touched upon in the context of hexadecenoic fatty acids, where an endogenous origin from palmitic acid is described . The biosynthesis of trans fatty acids is also discussed in the context of algae, where trans-Δ3-hexadecenoic acid is synthesized by Chlorella vulgaris . These studies suggest that the synthesis of trans-10-heptadecenoic acid, if it were to be studied, might follow similar biosynthetic pathways involving elongation and desaturation of precursor fatty acids.
Molecular Structure Analysis
The molecular structure of trans-10-heptadecenoic acid would be characterized by a long hydrocarbon chain with a single double bond in the trans configuration at the 10th carbon. While the papers do not directly analyze this molecule, they do discuss the structural analysis of similar fatty acids, such as the identification and quantitation of hexadecenoic fatty acid isomers . This suggests that techniques such as gas chromatography and mass spectrometry could be used to analyze the molecular structure of trans-10-heptadecenoic acid.
Chemical Reactions Analysis
The chemical reactions of fatty acids similar to trans-10-heptadecenoic acid are explored in several papers. For example, the conversion of 13-L-hydroperoxy-cis-9,trans-11-octadecadienoic acid to trans-12,13-epoxy-9-hydroperoxy-trans-10-octadecenoic acid is catalyzed by a soybean extract or cysteine-FeCl3 . This indicates that trans fatty acids can undergo oxidation and cyclization reactions. Such reactions could potentially be relevant to trans-10-heptadecenoic acid if it were to be subjected to similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of trans-10-heptadecenoic acid can be inferred from the properties of related fatty acids discussed in the papers. For instance, the presence of 10-hydroxy-trans-dec-2-enoic acid in the mandibular glands of worker bees and its variation with age and social activity suggest that similar fatty acids may play a role in social insects and could have specific physical properties related to their function . The papers also discuss the role of fatty acids in signaling and as components of lipid structures, which would be influenced by their physical and chemical properties .
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Biochemistry and Plant Physiology .
Summary of the Application
Trans-10-Heptadecenoic acid is involved in the degradation of fatty acids in transgenic plants synthesizing polyhydroxyalkanoates in peroxisomes . This process is crucial for understanding the alternative pathways for the β-oxidation of unsaturated fatty acids .
Methods of Application or Experimental Procedures
The application involves growing transgenic Arabidopsis plants in media containing cis-10-heptadecenoic or cis-10-pentadecenoic acids . The degradation of these fatty acids is analyzed by examining the polyhydroxyalkanoate synthesized .
Results or Outcomes
The analysis revealed a significant contribution of both the reductase-isomerase and epimerase pathways to the degradation of these fatty acids .
Application in Metabolic Studies
Specific Scientific Field
This application falls under the field of Metabolic Studies .
Summary of the Application
Trans-10-Heptadecenoic acid is a trans-fatty acid that synthesizes polyhydroxy-chain alkanoates under the action of 2, 4-dienyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase .
Methods of Application or Experimental Procedures
In the absence of 2, 4-dienyl-CoA reductase, trans-10-Heptadecenoic acid is degraded by enyl-CoA hydratase II of the multifunctional enzyme (MFE) . This leads to massive intracellular carbon outflow through reductase dependent and direct MFE dependent pathways .
Results or Outcomes
The study showed that trans-10-Heptadecenoic acid leads to massive intracellular carbon outflow through reductase dependent and direct MFE dependent pathways .
Application in Antioxidant Research
Specific Scientific Field
This application falls under the field of Antioxidant Research .
Summary of the Application
Trans-10-Heptadecenoic acid is believed to have antioxidant properties. It is thought to scavenge free radicals and impede the formation of reactive oxygen species .
Methods of Application or Experimental Procedures
The antioxidant properties of trans-10-Heptadecenoic acid can be studied using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, and ferric reducing antioxidant power (FRAP) assay .
Results or Outcomes
The results of these studies could provide valuable insights into the potential use of trans-10-Heptadecenoic acid as a natural antioxidant .
Application in Metabolic Studies of Rattlesnakes
Specific Scientific Field
This application falls under the field of Metabolic Studies in Reptiles .
Summary of the Application
Trans-10-Heptadecenoic acid is found in the monounsaturated fatty acid pool of C. atrox (rattlesnakes) and remains at constant levels throughout periods of starvation .
Methods of Application or Experimental Procedures
The metabolic studies involve the analysis of fatty acid composition in the rattlesnake’s tissues during periods of feeding and fasting .
Results or Outcomes
The study showed that trans-10-Heptadecenoic acid remains at constant levels in rattlesnakes during periods of starvation, suggesting its potential role in energy metabolism during fasting .
Application in Endogenous Metabolite Studies
Specific Scientific Field
This application falls under the field of Endogenous Metabolite Studies .
Summary of the Application
Trans-10-Heptadecenoic acid is an endogenous metabolite. It synthesizes polyhydroxy-chain alkanoates under the action of 2, 4-dienyl-CoA reductase and Delta3, Delta2-enyl-CoA isomerase .
Methods of Application or Experimental Procedures
In the absence of 2, 4-dienyl-CoA reductase, trans-10-Heptadecenoic acid is degraded by enyl-CoA hydratase II of the multifunctional enzyme (MFE) . This leads to massive intracellular carbon outflow through reductase dependent and direct MFE dependent pathways .
Results or Outcomes
The study showed that trans-10-Heptadecenoic acid leads to massive intracellular carbon outflow through reductase dependent and direct MFE dependent pathways .
Application in Rattlesnake Metabolic Studies
Specific Scientific Field
This application falls under the field of Rattlesnake Metabolic Studies .
Summary of the Application
Trans-10-Heptadecenoic acid is found in the monounsaturated fatty acid pool of C. atrox (rattlesnakes) and remains at constant levels throughout periods of starvation .
Methods of Application or Experimental Procedures
The metabolic studies involve the analysis of fatty acid composition in the rattlesnake’s tissues during periods of feeding and fasting .
Results or Outcomes
The study showed that trans-10-Heptadecenoic acid remains at constant levels in rattlesnakes during periods of starvation, suggesting its potential role in energy metabolism during fasting .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-heptadec-10-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTXICBNEOEPAZ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348025 | |
| Record name | (10E)-10-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-10-Heptadecenoic acid | |
CAS RN |
126761-43-1 | |
| Record name | (10E)-10-Heptadecenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



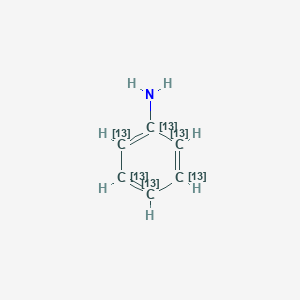
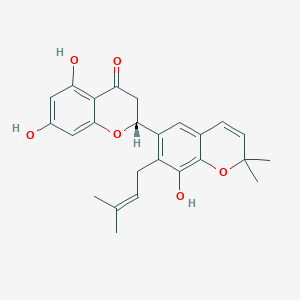
![2-Propanone, 1-bicyclo[3.1.0]hex-1-yl-(9CI)](/img/structure/B144454.png)
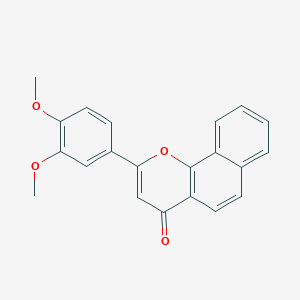
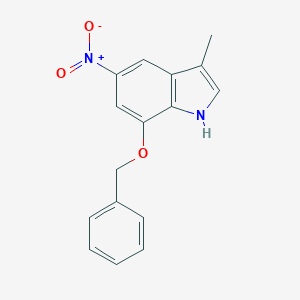
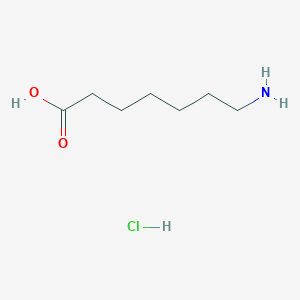
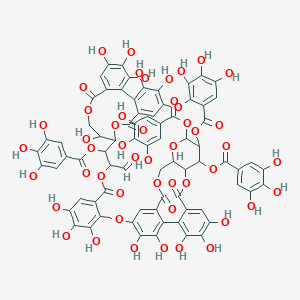
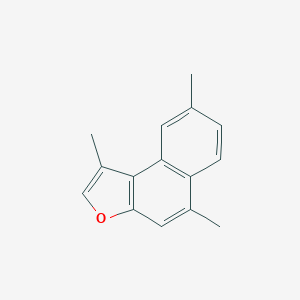
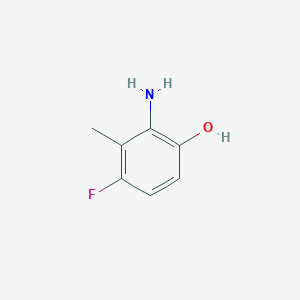
![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)
![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)
